molecular formula C10H21NO B15252818 1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol

1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol

Cat. No.: B15252818
M. Wt: 171.28 g/mol
InChI Key: CCYSQKROLUSHFH-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylcyclohexanone with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,4-Dimethylcyclohexanone or 2,4-dimethylcyclohexanoic acid.

    Reduction: 1-(2-Aminoethyl)-2,4-dimethylcyclohexane.

    Substitution: Various N-alkylated derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: Contains a similar aminoethyl group but lacks the cyclohexane ring.

    2,4-Dimethylcyclohexanol: Similar cyclohexane structure but lacks the aminoethyl group.

    1-(2-Aminoethyl)piperazine: Contains an aminoethyl group but has a piperazine ring instead of a cyclohexane ring.

Uniqueness

1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol is unique due to the combination of its aminoethyl and cyclohexane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2-aminoethyl)-2,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)9(2)7-8/h8-9,12H,3-7,11H2,1-2H3

InChI Key

CCYSQKROLUSHFH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)(CCN)O

Origin of Product

United States

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